5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings substituted with chlorine and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted aromatic aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions on the aromatic rings can introduce various functional groups, such as nitro, amino, or halogen groups.
Scientific Research Applications
5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives, such as:
- 4-phenyl-1,2,4-triazole-3-thiol
- 5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methylphenyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the presence of both chlorine and methyl groups on the aromatic rings. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development in various fields.
Biological Activity
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazines with isothiocyanates or other sulfur-containing compounds. The general synthetic route can be summarized as follows:
- Preparation of Starting Materials : The compound is synthesized from 4-chlorobenzaldehyde and 3-methylphenylhydrazine through a series of reactions involving thioamide formation and cyclization.
- Cyclization : The key cyclization step leads to the formation of the triazole ring.
- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm its structure.
Antifungal Activity
One of the prominent biological activities of this compound is its antifungal properties. Studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various fungal strains. For instance:
- In vitro Studies : The compound has shown effectiveness against Candida albicans and Aspergillus species, with minimum inhibitory concentrations (MICs) indicating potent antifungal activity .
- Mechanism of Action : The antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, disrupting membrane integrity and function.
Antimicrobial Activity
In addition to antifungal properties, this triazole derivative exhibits broad-spectrum antimicrobial activity:
- Bacterial Inhibition : Research indicates that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .
- Potential Applications : These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been investigated:
- Cancer Cell Lines : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant anticancer potential .
- Mechanism : The anticancer activity may involve apoptosis induction and cell cycle arrest in cancer cells.
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of various triazole derivatives including this compound. The study reported:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Triazole | Candida albicans | 8 |
Triazole | Aspergillus niger | 16 |
This study supports the compound's potential as an effective antifungal agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this triazole derivative:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
These results indicate that the compound has substantial cytotoxic effects on cancer cells.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-3-2-4-13(9-10)19-14(17-18-15(19)20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNEWJUPLJDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142105 | |
Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592537-79-6 | |
Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592537-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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